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Introduction

These application notes provide a comprehensive overview of the use of PE154, a

photoactivatable fluorescent protein, in high-resolution microscopy, specifically Photoactivated

Localization Microscopy (PALM). Super-resolution techniques like PALM bypass the diffraction

limit of conventional light microscopy, enabling the visualization of cellular structures at the

nanometer scale.[1][2] PE154 is a genetically encoded probe that can be expressed in living

cells and fused to a protein of interest, allowing for highly specific labeling.[3] Its

photoactivatable nature, transitioning from a non-fluorescent or green fluorescent state to a red

fluorescent state upon activation with specific wavelengths of light, is the key to its utility in

PALM.[4][5] This temporal separation of fluorescence from individual molecules allows for their

precise localization, ultimately reconstructing a super-resolved image from thousands of

individual molecular coordinates.[1][6][7]

Principle of PE154 in PALM

The core principle behind using PE154 in PALM is the sequential activation and localization of

single molecules.[8] Initially, the vast majority of PE154 molecules are in their inactive (pre-

activated) state. A low-power activation laser (e.g., 405 nm) is used to stochastic ally convert a

sparse subset of PE154 molecules to their active, red-emitting state.[2][5] This sparse

population of activated molecules is then excited by a higher-power imaging laser (e.g., 561

nm), and their emitted fluorescence is captured by a sensitive detector, such as an EMCCD

camera.[9] Because the activated molecules are spatially well-separated, the diffraction-limited
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image of each individual molecule can be fitted with a Gaussian function to determine its center

with nanometer precision.[1][9] Following imaging, these activated molecules are

photobleached, and the cycle of activation, imaging, and bleaching is repeated for thousands of

frames until a sufficient number of molecular localizations have been collected to reconstruct a

high-resolution image of the underlying structure.[6][7]

Applications in Research and Drug Development

The ability to visualize cellular structures and protein distributions at the nanoscale opens up

numerous avenues for research and drug development:

Characterization of Protein Stoichiometry and Organization: PE154 can be used to

determine the number and arrangement of subunits within protein complexes.

Analysis of Subcellular Structures: The fine architecture of organelles, cytoskeletal filaments,

and adhesion complexes can be resolved in unprecedented detail.[8]

Understanding Drug-Target Interactions: By fusing PE154 to a target protein, researchers

can visualize how the protein's localization and clustering change in response to a drug

candidate.

Live-Cell Imaging of Dynamic Processes: The use of genetically encoded probes like PE154
enables live-cell super-resolution imaging, allowing for the study of dynamic cellular

processes such as the formation and dissolution of signaling complexes.[10]

Quantitative Data
The photophysical properties of PE154 are critical for successful PALM imaging. The following

tables summarize key quantitative parameters, using the well-characterized photoactivatable

fluorescent proteins Dendra2 and mEos3.2 as representative examples.

Table 1: Photophysical Properties of PE154 (based on Dendra2)
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Property
Pre-activation (Green
State)

Post-activation (Red State)

Excitation Maximum 490 nm[4][11][12] 553 nm[4][11][12]

Emission Maximum 507 nm[4][11][12] 573 nm[4][11][12]

Quantum Yield 0.50[12][13] 0.55[12][13]

Extinction Coefficient

(M⁻¹cm⁻¹)
45,000[12][13] 35,000[12][13]

Brightness* 22.5[12][13] 19.3[12][13]

Molecular Weight 26 kDa[12][13] 26 kDa[12][13]

Structure Monomer[12][13] Monomer[12][13]

*Brightness is the product of the extinction coefficient and quantum yield, divided by 1000.[12]

[13]

Table 2: Photophysical Properties of PE154 (based on mEos3.2)

Property
Pre-activation (Green
State)

Post-activation (Red State)

Excitation Maximum 507 nm[14] 572 nm[14]

Emission Maximum 516 nm[14] 580 nm[14]

Structure Monomer[14] Monomer[14]

Key Advantages

Brighter, faster maturing, and

higher photon budget than

previous versions.[14]

Suitable for molecular

quantification.[15]

Experimental Protocols
Protocol 1: Sample Preparation for Fixed-Cell PALM
Imaging
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This protocol describes the preparation of mammalian cells expressing a PE154-tagged protein

of interest for fixed-cell PALM.

Materials:

Mammalian cells cultured on high-precision glass coverslips (No. 1.5, 170 ± 5 µm thickness).

[3]

Plasmid DNA encoding the PE154-fusion protein.

Transfection reagent (e.g., Lipofectamine, FuGENE).

Phosphate-buffered saline (PBS).

Fixation buffer: 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde in PBS.

Quenching buffer: 0.1% sodium borohydride in PBS (prepare fresh).

Mounting medium (optional, for some applications).

Procedure:

Cell Culture and Transfection:

Seed cells on clean, high-precision glass coverslips in a 24-well plate at an appropriate

density to reach 50-70% confluency on the day of transfection.

Transfect cells with the PE154-fusion protein plasmid according to the manufacturer's

protocol for your chosen transfection reagent.

Allow cells to express the fusion protein for 24-48 hours post-transfection.

Fixation:

Gently wash the cells three times with pre-warmed PBS.

Fix the cells by incubating with fixation buffer for 10 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.
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Quenching:

To reduce autofluorescence from glutaraldehyde fixation, incubate the cells with freshly

prepared quenching buffer for 7 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Mounting:

For imaging in PBS, mount the coverslip on a microscope slide with a suitable imaging

chamber.

Ensure the sample is not embedded for techniques like Total Internal Reflection

Fluorescence (TIRF) microscopy to maintain the necessary refractive index mismatch.[3]

The sample can now be stored at 4°C for a few days before imaging.

Protocol 2: PALM Data Acquisition
This protocol outlines the general procedure for acquiring PALM data on a super-resolution

microscope.

Instrumentation:

Inverted microscope equipped with a high numerical aperture (NA ≥ 1.4) objective.

Activation laser (e.g., 405 nm).

Imaging laser (e.g., 561 nm).

High-sensitivity camera (EMCCD or sCMOS).

Appropriate filter sets for the activated form of PE154.

Procedure:

Microscope Setup:

Mount the prepared sample on the microscope stage.
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Locate a cell expressing the PE154-fusion protein using brightfield or by observing the

pre-activated green fluorescence (if applicable) with low-intensity excitation to avoid

premature photoactivation.[16]

Pre-Bleaching:

Illuminate the sample with the 561 nm imaging laser to bleach any spontaneously

activated PE154 molecules.[8]

Data Acquisition:

Begin acquiring a time-lapse series of images (typically 10,000 to 50,000 frames) with the

camera. Use an exposure time of 20-50 ms.[8]

Simultaneously illuminate the sample with the 561 nm imaging laser at a constant power

(e.g., 1 kW/cm²).[8]

Introduce the 405 nm activation laser at a very low power.

Gradually increase the power of the 405 nm laser throughout the acquisition. The goal is

to maintain a sparse density of activated molecules in each frame, ensuring their

diffraction-limited spots do not overlap.[17][18]

Post-Acquisition:

Save the entire image stack for subsequent data analysis.

Protocol 3: PALM Data Analysis
This protocol provides a general workflow for processing the raw PALM image stack to

generate a super-resolved image.

Software:

Open-source software such as ImageJ/Fiji with plugins like ThunderSTORM or specialized

commercial software.

Procedure:
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Single-Molecule Localization:

Load the raw image stack into the analysis software.

The software identifies potential single-molecule fluorescence events in each frame.

For each identified event, a 2D Gaussian function is fitted to its point spread function

(PSF) to determine the precise x, y coordinates of the molecule's center.[9][19]

Drift Correction:

Sample drift during the long acquisition time is a common issue. Use fiducial markers

(e.g., fluorescent beads) or cross-correlation-based algorithms to correct for this drift.

Image Reconstruction:

A super-resolved image is rendered by plotting the coordinates of all localized molecules.

Each localization is typically represented as a 2D Gaussian spot, with the width of the

Gaussian determined by the localization precision for that molecule.[1]

Visualizations
// Arrows between stages placeholder1 [shape=none, label="", pos="1.75,0.8!"]; placeholder2

[shape=none, label="", pos="4.25,0.8!"]; placeholder3 [shape=none, label="", pos="6.75,0.8!"];

placeholder4 [shape=none, label="", pos="9.25,0.8!"];

placeholder1 -> placeholder2 [label="→"]; placeholder2 -> placeholder3 [label="→"];

placeholder3 -> placeholder4 [label="→"];

} The principle of Photoactivated Localization Microscopy (PALM).

// Nodes transfection [label="Cell Transfection\nwith PE154-fusion plasmid"]; expression

[label="Protein Expression\n(24-48 hours)"]; fixation [label="Cell Fixation & Quenching"];

imaging [label="PALM Data Acquisition\n(~10,000-50,000 frames)"]; analysis [label="Data

Analysis:\nLocalization & Drift Correction"]; reconstruction [label="Image Reconstruction"];

result [label="Super-Resolved Image\n(e.g., <30 nm resolution)", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"];
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// Edges transfection -> expression; expression -> fixation; fixation -> imaging; imaging ->

analysis; analysis -> reconstruction; reconstruction -> result; } Experimental workflow for PALM

imaging with PE154.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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